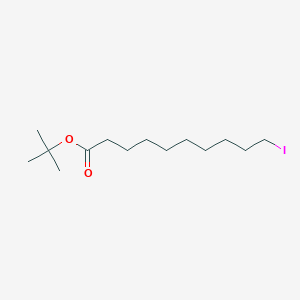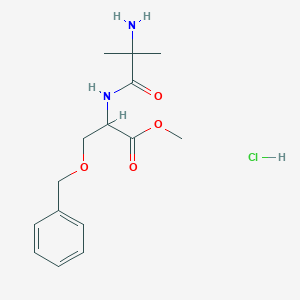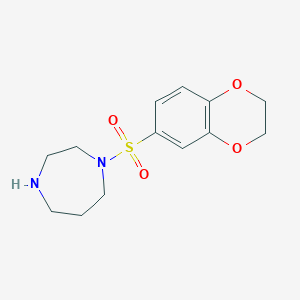
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
説明
“1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane” is a compound that contains a sulfonamide group linked to a benzene ring . The compound has a molecular weight of 313.33 .
Synthesis Analysis
The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-diazepane ring attached to a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group . The InChI code for this compound is1S/C13H15NO6S/c15-13 (16)10-2-1-5-14 (10)21 (17,18)9-3-4-11-12 (8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2, (H,15,16) . Chemical Reactions Analysis
The compound has been involved in asymmetric hydrogenation reactions, where excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 320.8 . The InChI code for this compound is1S/C12H16N2O4S.ClH/c15-19 (16,14-5-3-13-4-6-14)10-1-2-11-12 (9-10)18-8-7-17-11;/h1-2,9,13H,3-8H2;1H .
科学的研究の応用
Synthetic Chemistry Methods :
- Banfi et al. (2007) discussed a short, two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method yielded 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones with high efficiency (Banfi et al., 2007).
Biological Activity and Potential Therapeutic Applications :
- Saingar et al. (2011) synthesized 1H-1,4-diazepines with antimicrobial, antifungal, and anthelmintic activity, highlighting their potential as therapeutic agents (Saingar et al., 2011).
- Tanaka et al. (2007) designed and synthesized a series of 1,4-diazepane-2,5-diones as human chymase inhibitors, identifying a potent inhibitor with significant inhibitory activity (Tanaka et al., 2007).
Solid-Phase Synthesis for Drug Discovery :
- Fülöpová et al. (2012) described the solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, useful for library synthesis of corresponding derivatives in combinatorial chemistry, a key process in drug discovery (Fülöpová et al., 2012).
Chemical Structure and Properties Analysis :
- Alonso et al. (2020) conducted structural studies of various diazepin-4-ones, providing insights into the chemical properties and potential applications of such compounds (Alonso et al., 2020).
Antibacterial and Anti-inflammatory Potential :
- Abbasi et al. (2017) explored the antibacterial and lipoxygenase inhibition activities of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, indicating their potential in treating inflammatory ailments (Abbasi et al., 2017).
Safety And Hazards
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-20(17,15-6-1-4-14-5-7-15)11-2-3-12-13(10-11)19-9-8-18-12/h2-3,10,14H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOVWVUWHYMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416021.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416022.png)
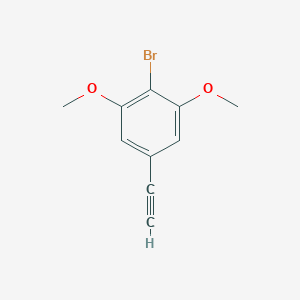
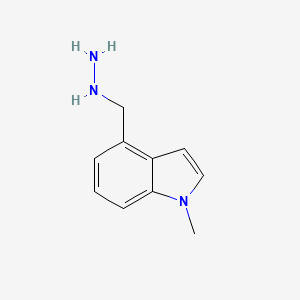
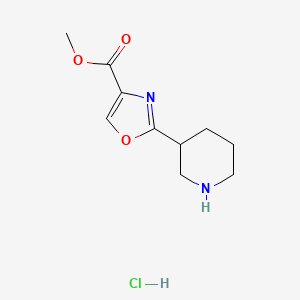
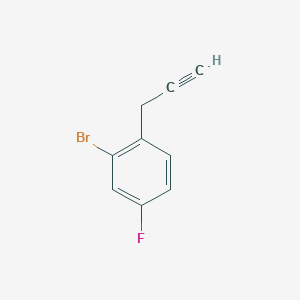
![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)
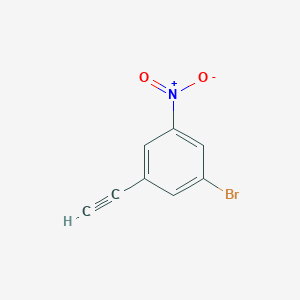
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1416038.png)
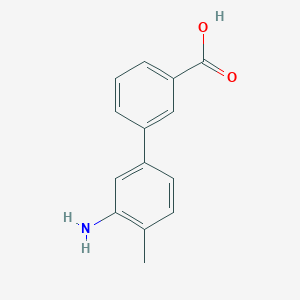
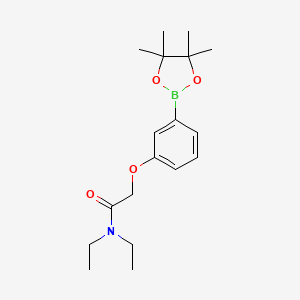
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1416041.png)
